molecular formula C11H13N3O B1423472 5-(2-methoxyphenyl)-N-methyl-1H-pyrazol-3-amine CAS No. 1334145-91-3

5-(2-methoxyphenyl)-N-methyl-1H-pyrazol-3-amine

Cat. No. B1423472
M. Wt: 203.24 g/mol
InChI Key: WREHLNZJQJEIGY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials. The synthesis process is often optimized to improve yield, reduce cost, and minimize environmental impact1.



Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and electron microscopy are often used to determine molecular structures2.



Chemical Reactions Analysis

Chemical reactions analysis involves studying the processes by which one or more substances are transformed into different substances. This can involve studying the reaction mechanisms, the rate of the reaction, and the factors that influence these3.



Physical And Chemical Properties Analysis

Physical and chemical properties of a compound include its melting point, boiling point, solubility, reactivity, and stability. These properties can be determined through a variety of laboratory techniques5.


Scientific Research Applications

Overview of Pyrazole Derivatives in Scientific Research

Pyrazole derivatives, such as 5-(2-methoxyphenyl)-N-methyl-1H-pyrazol-3-amine, play a significant role in scientific research due to their wide-ranging biological activities and potential applications in medicinal chemistry. These compounds are integral to the development of new therapeutic agents, with applications spanning from anticancer and analgesic treatments to anti-inflammatory, antimicrobial, and antiviral therapies. Pyrazoles are also used extensively as synthons in organic synthesis, showcasing their versatility in the chemical synthesis of heterocyclic compounds and dyes.

Chemical Synthesis and Heterocyclic Compound Development

The unique reactivity of pyrazole derivatives makes them valuable building blocks for the synthesis of heterocyclic compounds. They serve as precursors for the generation of various classes of heterocycles, including pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans, under mild reaction conditions. This facilitates the development of versatile cynomethylene dyes and heterocyclic compounds with potential applications in dyes synthesis and organic materials development (Gomaa & Ali, 2020).

Pharmacological and Medicinal Applications

Pyrazole derivatives are recognized for their pharmacophore qualities, contributing to numerous biologically active compounds. These derivatives possess a wide spectrum of biological activities, including anticancer, anti-inflammatory, analgesic, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. Their role in medicinal chemistry is underscored by the success of pyrazole COX-2 inhibitors, highlighting the importance of these heterocycles in drug development and therapeutic interventions (Dar & Shamsuzzaman, 2015).

Environmental and Cleaner Production Applications

In addition to their medicinal and chemical synthesis applications, pyrazole derivatives are being explored for environmental and cleaner production purposes. The development of sustainable technologies for contaminant removal, such as sulfamethoxazole, from aqueous solutions is an area of active research. Pyrazole derivatives facilitate the adsorption and photocatalytic degradation of contaminants, highlighting their potential in addressing environmental pollution and promoting cleaner production methods (Prasannamedha & Kumar, 2020).

Safety And Hazards

Safety and hazard information for a compound includes its toxicity, flammability, and potential environmental impact. This information is often summarized in a material safety data sheet (MSDS)6.


Future Directions

Future directions in the study of a compound could involve further exploration of its properties, potential uses, or mechanisms of action. This could involve in vitro studies, animal studies, or clinical trials7.


Please note that the specific information for each of these categories would depend on the particular compound . For “5-(2-methoxyphenyl)-N-methyl-1H-pyrazol-3-amine”, more specific information may be available in scientific literature or databases.


properties

IUPAC Name

5-(2-methoxyphenyl)-N-methyl-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-12-11-7-9(13-14-11)8-5-3-4-6-10(8)15-2/h3-7H,1-2H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WREHLNZJQJEIGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NNC(=C1)C2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-methoxyphenyl)-N-methyl-1H-pyrazol-3-amine

CAS RN

1334145-91-3
Record name 5-(2-methoxyphenyl)-N-methyl-1H-pyrazol-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.